5-(3-Methoxyphenyl)pyridin-3-amine
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Overview
Description
5-(3-Methoxyphenyl)pyridin-3-amine is a compound that features a pyridine ring substituted with a 3-methoxyphenyl group at the 5-position and an amine group at the 3-position
Preparation Methods
The synthesis of 5-(3-Methoxyphenyl)pyridin-3-amine can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these conditions for higher yields and scalability .
Chemical Reactions Analysis
5-(3-Methoxyphenyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
5-(3-Methoxyphenyl)pyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor or modulator of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(3-Methoxyphenyl)pyridin-3-amine can be compared with other similar compounds, such as:
5-(3-Methoxyphenyl)pyridin-2-amine: This compound has the methoxyphenyl group at the 2-position instead of the 3-position, which may result in different chemical and biological properties.
5-(4-Methoxyphenyl)pyridin-3-amine: Here, the methoxy group is at the 4-position on the phenyl ring, potentially altering its reactivity and interactions.
5-(3-Methoxyphenyl)pyridin-4-amine: The amine group is at the 4-position on the pyridine ring, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
5-(3-methoxyphenyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-12-4-2-3-9(6-12)10-5-11(13)8-14-7-10/h2-8H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICUGZXFMFDOKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80735020 |
Source
|
Record name | 5-(3-Methoxyphenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225523-08-9 |
Source
|
Record name | 5-(3-Methoxyphenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80735020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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